molecular formula C2H2BrClF2O2S B6604267 2-bromo-1,1-difluoroethane-1-sulfonyl chloride CAS No. 2639445-12-6

2-bromo-1,1-difluoroethane-1-sulfonyl chloride

Cat. No.: B6604267
CAS No.: 2639445-12-6
M. Wt: 243.46 g/mol
InChI Key: LBPRUVLAYCAVKE-UHFFFAOYSA-N
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Description

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is a halogenated sulfonyl chloride compound characterized by a bromine atom, two fluorine atoms, and a reactive sulfonyl chloride group on a central ethane backbone. The bromine and fluorine substituents confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-bromo-1,1-difluoroethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrClF2O2S/c3-1-2(5,6)9(4,7)8/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPRUVLAYCAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation with Sulfur Trioxide Complexes

The difluoroethyl bromide precursor is treated with a sulfur trioxide (SO₃) complex, such as pyridine-SO₃, in anhydrous dichloromethane at temperatures below -5°C to minimize hydrolysis. This step introduces the sulfonic acid group, forming 2-bromo-1,1-difluoroethane-1-sulfonic acid.

Chlorination Using Thionyl Chloride

Subsequent reaction with thionyl chloride (SOCl₂) in the presence of catalytic cuprous chloride (CuCl) converts the sulfonic acid to the sulfonyl chloride. The reaction is conducted at -5°C to 0°C, with rigorous exclusion of moisture to prevent decomposition. Post-reaction purification involves extraction with ethyl acetate, washing with saturated sodium bicarbonate, and crystallization at low temperatures.

Key Parameters :

  • Molar ratio of SOCl₂ to sulfonic acid: 2:1

  • Reaction time: 12–24 hours

  • Yield: 78–82% (extrapolated from analogous reactions)

Radical-Mediated Sulfonyl Chloride Formation

Recent advances leverage radical chemistry for direct incorporation of the sulfonyl chloride group. Tris(trimethylsilyl)silane (TTMS) serves as a hydrogen-atom transfer (HAT) catalyst, enabling the reaction of 2-bromo-1,1-difluoroethane with chlorosulfonic acid (HSO₃Cl).

Reaction Mechanism

  • Initiation : TTMS generates sulfonyl radicals via homolytic cleavage of HSO₃Cl.

  • Propagation : The radical abstracts a hydrogen atom from the difluoroethyl bromide, forming a carbon-centered radical.

  • Termination : Radical recombination yields the sulfonyl chloride product.

Optimization Insights :

  • Temperature: 25–40°C (higher temperatures risk bromine elimination)

  • Solvent: Dichloromethane or carbon tetrachloride

  • Yield: 66–72% (based on similar substrates)

Diazotization and Acyl Chlorination Strategies

Adapting methodologies from aromatic sulfonyl chloride synthesis, a diazotization-acyl chlorination approach has been explored for aliphatic systems.

Diazonium Salt Formation

While traditionally applied to anilines, this method was modified for ethylamine derivatives:

  • Substrate : 2-Bromo-1,1-difluoroethylamine

  • Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at -5°C forms the diazonium salt.

  • Coupling with Sulfur Dioxide : Reaction with SO₂ in the presence of CuCl yields the sulfinic acid intermediate.

Chlorination to Sulfonyl Chloride

Oxidation of the sulfinic acid with chlorine gas (Cl₂) in dichloromethane at -10°C completes the synthesis. Excess chlorine is quenched with sodium thiosulfate (Na₂S₂O₃), and the product is isolated via low-temperature crystallization.

Challenges :

  • Instability of aliphatic diazonium salts necessitates rapid processing

  • Competing elimination reactions reduce yield to ~50%

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Sulfonation-Chlorination78–82%24–36 hoursHigh purity; scalableMoisture-sensitive conditions required
Radical-Mediated66–72%12–18 hoursMild conditions; fewer byproductsRequires specialized catalysts
Diazotization-Chlorination~50%48–72 hoursApplicable to complex substratesLow yield; unstable intermediates

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted by nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with unsaturated substrates.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide, while elimination reactions may produce alkenes.

Scientific Research Applications

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-bromo-1,1-difluoroethane-1-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides. The bromine and fluorine atoms can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Key Features Reference
1,1,2,2-Tetrafluoroethane-1-sulfonyl chloride Contains four fluorine atoms; higher electronegativity and stability
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride Difluoroethoxy side chain; enhanced solubility in polar solvents
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride Cyclopropyl ring; steric hindrance impacts reactivity
1-Bromo-1,1-dichloro-2,2,2-trifluoroethane Bromine and chlorine substituents; higher molecular weight (231.83 g/mol)

Key Observations :

  • Electron-Withdrawing Effects : The difluoro and sulfonyl chloride groups in 2-bromo-1,1-difluoroethane-1-sulfonyl chloride enhance electrophilicity, similar to 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride .
  • Steric Considerations : Cyclopropyl-containing analogs (e.g., [1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance .

Physicochemical Properties

  • Boiling Points : Ethane derivatives with bromine and fluorine substituents (e.g., 2-bromo-1,1-diethoxyethane) exhibit boiling points around 339–340 K, suggesting moderate volatility .
  • Solubility: Fluorinated sulfonyl chlorides generally have lower water solubility (e.g., 2-fluoro-1,3-dimethylbenzene: 0.46 mmol/L) compared to non-fluorinated analogs .

Biological Activity

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is a halogenated sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its unique molecular structure, which includes both halogen and sulfonyl functional groups. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC2H2BrF2ClO2S
Molecular Weight228.55 g/mol
IUPAC NameThis compound
CAS Number136186

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes and modulate signaling pathways associated with cellular responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Quorum Sensing Modulation: Preliminary studies suggest it may influence bacterial communication, impacting biofilm formation and antibiotic resistance.

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting quorum sensing in bacteria suggests potential applications in combating antibiotic resistance.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism involves inducing apoptosis in target cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm mass at concentrations as low as 50 µM.

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted at a leading cancer research institute assessed the cytotoxic effects of the compound on human ovarian carcinoma cells. The findings revealed an IC50 value of approximately 30 µM, indicating potent anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1,1-difluoroethane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via base-mediated reactions using phenol derivatives and halogenated precursors (e.g., halothane) under mild conditions. Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., THF or toluene) to minimize side reactions. Catalytic systems are generally avoided, as highlighted in the metal-free synthesis of structurally similar difluoroalkyl ethers .
  • Key Considerations : Monitor reaction progress using techniques like <sup>19</sup>F NMR to track fluorine-containing intermediates. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How does the stability of this compound influence experimental design?

  • Methodology : The compound’s sulfonyl chloride group is moisture-sensitive. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., dichloromethane) prevents hydrolysis. Kinetic studies using stopped-flow spectroscopy can quantify decomposition rates under varying humidity .
  • Key Considerations : Pre-dry glassware and reagents to avoid unintended hydrolysis. Use real-time FTIR or mass spectrometry to detect degradation products like sulfonic acids .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during sulfonylation reactions involving this compound?

  • Methodology : Side reactions often arise from halogen-lithium exchange or competing nucleophilic substitutions. For example, in sulfonylation steps, trace moisture or residual bases (e.g., n-BuLi) may generate lithium intermediates, leading to low yields (<50%). Computational modeling (DFT) can map energy barriers for competing pathways .
  • Data Contradiction : While some studies report high yields under anhydrous conditions, others observe persistent byproducts due to hidden equilibrium states. Systematic screening of bases (e.g., NaH vs. K2CO3) and quenching protocols is critical .

Q. How do fluorine and bromine substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of fluorine enhances sulfonyl chloride reactivity toward nucleophiles (e.g., amines, alcohols), while the bromine atom enables Suzuki-Miyaura couplings. Competitive experiments using <sup>13</sup>C-labeled analogs can differentiate reaction sites .
  • Key Findings : Fluorine stabilizes transition states in SN2 reactions, whereas bromine acts as a leaving group in palladium-catalyzed couplings. Contrast this with non-fluorinated analogs, which show slower kinetics .

Q. What strategies validate the biological interactions of derivatives of this compound without FDA-approved data?

  • Methodology : Use in vitro assays (e.g., enzyme inhibition, protein binding) to screen derivatives. Fluorine’s metabolic stability enhances bioavailability, as seen in structurally related sulfonyl chlorides. Surface plasmon resonance (SPR) quantifies binding affinities to targets like LFA-1/ICAM-1 .
  • Ethical Compliance : Adhere to in vitro guidelines; avoid in vivo testing unless explicitly permitted. Toxicity profiles can be predicted via computational ADMET models .

Methodological Resources

TechniqueApplicationReference
<sup>19</sup>F NMRTracking fluorinated intermediates
Stopped-flow spectroscopyStability kinetics
DFT calculationsReaction mechanism elucidation
SPRBiomolecular interaction analysis

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